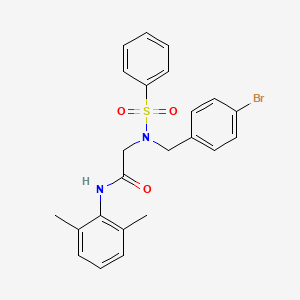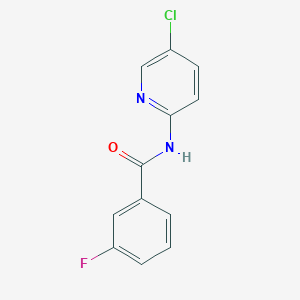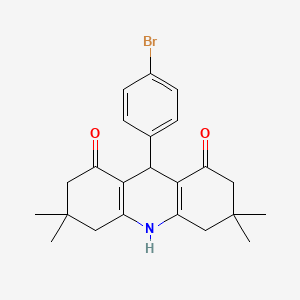![molecular formula C20H20O3 B5718239 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as DMDD, is a synthetic compound that belongs to the family of coumarins. DMDD has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces oxidative stress, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is also stable and can be stored for a long time. However, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer to cells or animals. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one also has low bioavailability, which limits its therapeutic potential.
Orientations Futures
There are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one research. In cancer research, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be combined with other chemotherapeutic agents to enhance its anti-cancer effects. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could also be tested in animal models to evaluate its in vivo efficacy. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be tested in human clinical trials to evaluate its safety and efficacy. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be tested in animal models to evaluate its neuroprotective effects. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could also be modified to enhance its solubility and bioavailability.
Conclusion:
In conclusion, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular pathways. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments but also has some limitations. There are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one research, including testing its efficacy in animal models and human clinical trials.
Méthodes De Synthèse
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylbenzyl bromide with sodium methoxide to form 2,5-dimethylbenzyl methyl ether. The second step involves the reaction of 2,5-dimethylbenzyl methyl ether with 4-hydroxy-6-methyl-2H-pyran-2-one to form 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. The overall yield of 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one synthesis is around 40%.
Applications De Recherche Scientifique
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases. In cancer research, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-13(2)16(9-12)11-22-18-8-7-17-14(3)10-19(21)23-20(17)15(18)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKIYHLZPVUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)




![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
